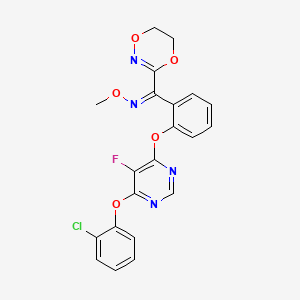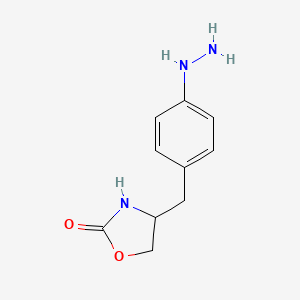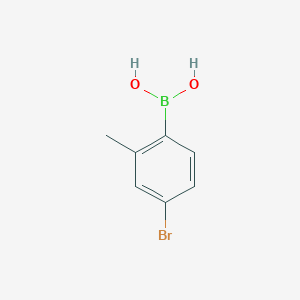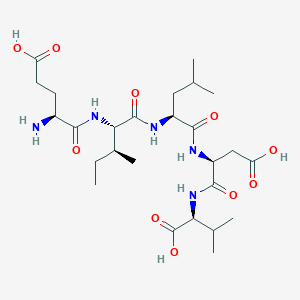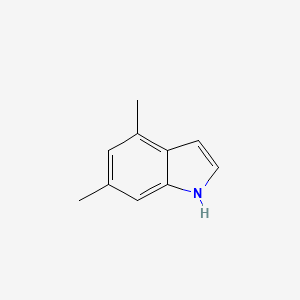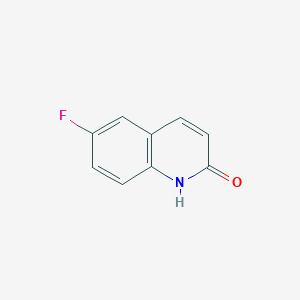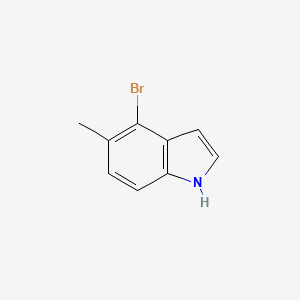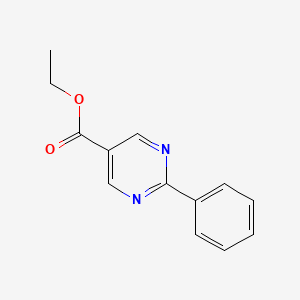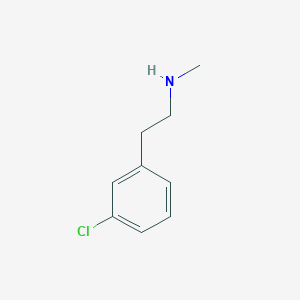
N-Methyl 3-chlorophenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Summary : MAPTS, along with other alkoxysilane derivatives, has been studied using a computational spectroscopy approach . This approach was used to provide a complete assignment of the inelastic neutron scattering spectra of these compounds .
- Methods : The simulated spectra obtained from density functional theory (DFT) calculations exhibit a remarkable match with the experimental spectra . The description of the experimental band profiles improves as the number of molecules considered in the theoretical model increases, from monomers to trimers .
- Results : This study highlighted the significance of incorporating non-covalent interactions, encompassing classical NH···N, N–H···O, as well as C–H···N and C–H···O hydrogen bond contacts, to achieve a comprehensive understanding of the system .
- Summary : A biomimetic design reagent, 5-(methyl-d3)-5H-dibenzo[b,d] thiophen-5-ium trifluoromethane sulfonate (DMTT), has been developed for the selective d3-methylation of complex molecules . This is an analog of S-adenosylmethionine (SAM), and it has been used for the selective d3-methylation of complex molecules bearing several possible reactive sites with excellent selectivity and high-level deuterium incorporation .
- Methods : The introduction of deuterium atoms by a synthetic method enables the direct tracing of the drug molecule without substantially altering its structure or function .
- Results : A series of d3-methylated organic molecules and deuterated pharmaceuticals were synthesized under the mild system with excellent functional group compatibility .
- Summary : Fermentative routes to N-alkylated amino acids like N-methyl-l-alanine or N-methylantranilate, a precursor of acridone alkaloids, have been established using engineered Corynebacterium glutamicum .
- Methods : This bacterium has been used for the industrial production of amino acids for decades .
- Results : The results of this research are not specified in the source .
Computational Spectroscopy
Pharmaceutical Industry
Bioengineering
- Summary : N-Methyl 3-chlorophenethylamine plays a significant role in the chemical synthesis of N-methylamines . These compounds are important in regulating the biological and pharmaceutical properties of various life science molecules .
- Methods : The synthesis of functionalized and structurally diverse N-methylamines is achieved directly from nitroarenes and paraformaldehyde . The latter acts as both a methylation and reducing agent in the presence of a reusable iron oxide catalyst .
- Results : The general applicability of this protocol is demonstrated by the synthesis of over 50 important N-methylamines, including highly selective reductive N-methylations of life science molecules and actual drugs .
- Summary : N-Methyl 3-chlorophenethylamine is used for pharmaceutical testing . High-quality reference standards are important for accurate results .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this research are not specified in the source .
Chemical Synthesis
Pharmaceutical Testing
- Summary : N-Methyl 3-chlorophenethylamine plays a significant role in the selective synthesis of N-methylamines . These compounds are important in regulating the biological and pharmaceutical properties of various life science molecules .
- Methods : The synthesis of functionalized and structurally diverse N-methylamines is achieved directly from nitroarenes and paraformaldehyde . The latter acts as both a methylation and reducing agent in the presence of a reusable iron oxide catalyst .
- Results : The general applicability of this protocol is demonstrated by the synthesis of over 50 important N-methylamines, including highly selective reductive N-methylations of life science molecules and actual drugs .
- Summary : N-Methyl 3-chlorophenethylamine is used for pharmaceutical testing . High-quality reference standards are important for accurate results .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this research are not specified in the source .
Selective Synthesis of N-methylamines
Pharmaceutical Testing
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIUACXHBBABJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442015 |
Source


|
| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl 3-chlorophenethylamine | |
CAS RN |
52516-20-8 |
Source


|
| Record name | 3-Chloro-N-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

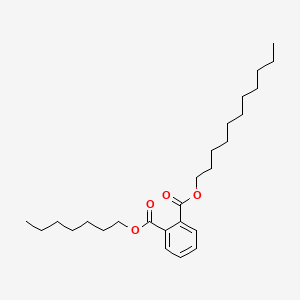
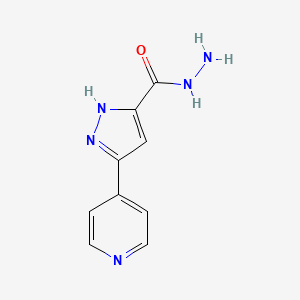
![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)
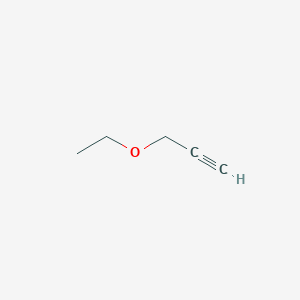
![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)
